molecular formula C16H13ClO2S2 B2899142 4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate CAS No. 329079-37-0

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate

Cat. No. B2899142
CAS RN: 329079-37-0
M. Wt: 336.85
InChI Key: DAUHLVDAQLTCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate” is a chemical compound. It has a molecular formula of C16H13ClO2S2 . The compound is related to other compounds such as “4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzoate” and “4-(1,3-dithiolan-2-yl)phenol” which have similar structures .

Scientific Research Applications

Tyrosinase Inhibition

One of the notable applications is its role in tyrosinase inhibition. It has been found to exhibit significant inhibitory effects on mushroom tyrosinase, suggesting potential use in the treatment of hyperpigmentation disorders .

Antimelanogenic Effects

The compound has shown promising results in reducing melanogenesis in cell-based experiments. This indicates its potential application as a skin-whitening agent, offering an alternative to existing treatments for skin pigmentation issues .

properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2S2/c17-14-4-2-1-3-13(14)15(18)19-12-7-5-11(6-8-12)16-20-9-10-21-16/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHLVDAQLTCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate

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